molecular formula C20H16FNO4S B2507385 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-75-2

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2507385
CAS No.: 1021060-75-2
M. Wt: 385.41
InChI Key: ZTSGXPGERONWAR-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a fluorobenzyl group, and a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the fluorobenzyl and methylthio phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(3-methylsulfanylphenyl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4S/c1-27-16-4-2-3-15(9-16)22-20(24)18-10-17(23)19(12-26-18)25-11-13-5-7-14(21)8-6-13/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSGXPGERONWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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